S-benzylthioacetate
Overview
Description
Scientific Research Applications
1. Role in Modulating Cell Proliferation
S-Benzylthioacetate derivatives, such as S-diclofenac, demonstrate potential in inhibiting cell proliferation. For instance, S-diclofenac, which releases hydrogen sulfide, has been found to reduce cell survival and increase apoptotic cell death in rat aortic vascular smooth muscle cells. This indicates its potential in addressing vascular injury-related diseases like atherosclerosis and restenosis after invasive interventions (Baskar et al., 2008).
2. Biocompatible and Efficient Nanocarrier
Chitosan nanoparticles have been used as a nanocarrier for benzyl isothiocyanate, a compound related to S-Benzylthioacetate. This application aims to enhance the solubility, stability, and bioavailability of benzyl isothiocyanate. The encapsulation efficiency and sustained release profile indicate promising formulation for biological applications, which could be extrapolated to similar compounds like S-Benzylthioacetate (Uppal et al., 2018).
3. Molecular Electronics
S-Benzylthioacetate derivatives have relevance in molecular electronics. For example, molecules of benzene-1,4-dithiol, closely related to S-Benzylthioacetate, have been used in forming gold-sulfur-aryl-sulfur-gold systems, which are fundamental in studying charge transport through molecules at a nano scale. This study provides insights into the conductance of a junction containing a single molecule, highlighting potential applications in molecular-scale electronics (Reed et al., 1997).
4. Fluorescent Dye Development and Labeling
The development of fluorescent dyes for labeling biomolecules is another significant application. Research involving benzyl-isothiocyanate-activated fluorescent dyes has shown promise in specific labeling of biomolecules for target discovery, validation, and diagnostics in medicinal chemistry and chemical biology (Petri et al., 2020).
Safety And Hazards
properties
IUPAC Name |
S-benzyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIUJWBXPIGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448331 | |
Record name | S-Benzyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-benzyl ethanethioate | |
CAS RN |
32362-99-5 | |
Record name | S-Benzyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.